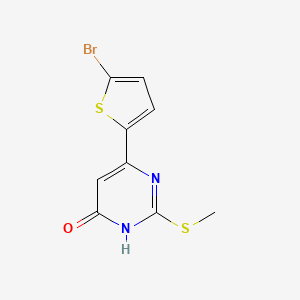

6-(5-bromothiophen-2-yl)-2-(methylthio)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

4-(5-bromothiophen-2-yl)-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2OS2/c1-14-9-11-5(4-8(13)12-9)6-2-3-7(10)15-6/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXJCJIHNCUVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Core Construction

A common approach to synthesize substituted pyrimidines such as 6-(5-bromothiophen-2-yl)-2-(methylthio)pyrimidin-4(3H)-one involves starting from diethyl malonate derivatives and thiourea, followed by nitration, cyclization, methylation, and chlorination steps to build the pyrimidine ring with the methylthio substituent at position 2.

Nitration : Diethyl malonate undergoes nitration using excess concentrated or fuming nitric acid at 0–30 °C to yield 2-nitro diethyl malonate ester intermediates. Organic solvents like toluene or ethyl acetate are preferred for extraction and purification.

Cyclization and Methylation : The nitro-substituted intermediates cyclize with thiourea to form the pyrimidine ring, followed by methylation to introduce the methylthio group at position 2.

Chlorination : The final chlorination step converts specific positions on the pyrimidine ring to chloro substituents, which are key intermediates for further functionalization.

Purification and Isolation

- After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. Washing with methanol and drying under reduced pressure yields the target compound as a solid, often with yields around 80–85% depending on scale and conditions.

Detailed Reaction Conditions and Yields

Research Findings and Process Optimization

The use of potassium tert-butoxide as a strong base in toluene facilitates the nucleophilic substitution on the chloropyrimidine intermediate, yielding the bromothiophene-substituted pyrimidinone efficiently.

One-pot synthesis approaches combining base addition and halopyrimidine reagents reduce the number of isolation steps and improve overall yield and scalability.

Careful control of reaction temperature and stoichiometry is critical to avoid side reactions such as cleavage of sensitive groups (e.g., sulfamide cleavage in related compounds) and to maintain high purity.

The synthetic pathway benefits from the use of common organic solvents and reagents, making it amenable to scale-up for industrial applications.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic structures. Biology: It serves as a potential inhibitor or modulator in biological studies, interacting with various enzymes and receptors. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation. Industry: The compound finds applications in the development of advanced materials, such as semiconductors and polymers.

Mechanism of Action

The mechanism by which 6-(5-bromothiophen-2-yl)-2-(methylthio)pyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related pyrimidinone derivatives and their key characteristics:

Notes:

- Steric Impact : Bulky substituents like tert-butyl (MW 198.29 g/mol) reduce solubility in polar solvents, whereas bromothiophene (MW ~280–300 g/mol) balances steric bulk with aromaticity .

- Biological Relevance : Methylisoxazole and methoxyphenyl derivatives are associated with antimicrobial or kinase-inhibitory activity, suggesting the bromothiophene analogue could be tailored for similar applications .

Physicochemical Properties

- Spectroscopy: The bromothiophene group would produce distinct $ ^1H $ NMR signals (e.g., deshielded aromatic protons at δ 7.2–7.5 ppm) compared to non-aromatic substituents like tert-butyl (δ 1.2–1.4 ppm) .

- Solubility : Bromothiophene’s hydrophobicity may reduce aqueous solubility relative to polar groups (e.g., methoxymethyl in ) but improve lipid membrane permeability .

Biological Activity

6-(5-Bromothiophen-2-yl)-2-(methylthio)pyrimidin-4(3H)-one is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H7BrN2OS

- Molecular Weight : 303.2 g/mol

- CAS Number : 2091704-68-4

Antimicrobial Activity

Research indicates that compounds containing the pyrimidine scaffold exhibit significant antimicrobial properties. In particular, derivatives similar to this compound have shown efficacy against various bacterial strains. For instance, studies have demonstrated that certain pyrimidine derivatives inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | Gram-positive bacteria | |

| Similar pyrimidine derivatives | Gram-negative bacteria |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have indicated that it may induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic proteins and cell cycle regulators. For example, a study reported that related compounds exhibited significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (breast cancer) | 15 | Induction of apoptosis | |

| HT-29 (colon cancer) | 20 | Cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, which is a common mechanism for many pyrimidine derivatives.

- Modulation of Signaling Pathways : It may affect signaling pathways related to cell proliferation and survival, particularly those involving apoptosis.

- Interaction with DNA/RNA : Some studies suggest that similar compounds can intercalate with DNA or inhibit RNA polymerase activity, thereby affecting gene expression.

Case Studies

-

Study on Antimicrobial Effects :

A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent. -

Investigation of Anticancer Activity :

Another study focused on the anticancer properties of this compound in MCF-7 and HT-29 cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis via the mitochondrial pathway.

Q & A

Q. What are the common synthetic routes for preparing 6-(5-bromothiophen-2-yl)-2-(methylthio)pyrimidin-4(3H)-one, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions. A key approach involves:

- Nucleophilic substitution : Reacting a pyrimidin-4(3H)-one core with 5-bromothiophene derivatives under palladium catalysis (e.g., Suzuki-Miyaura coupling) .

- Thioether formation : Introducing the methylthio group via alkylation of a thiol intermediate, as seen in analogous compounds using KOH/EtOH systems and methyl iodide .

- Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst/ligand selection (e.g., Pd(PPh₃)₄ or XPhos) critically influence yields. For example, Pd-catalyzed cross-couplings with arylboronic acids achieve 23–85% yields depending on steric/electronic effects .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene protons at δ 6.2–7.6 ppm) and quaternary carbons (e.g., pyrimidinone carbonyl at ~164 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C₉H₈BrN₂OS₂: 307.9312) .

- IR spectroscopy : Identifies key functional groups (C=O stretch at ~1646 cm⁻¹, C-S at ~680 cm⁻¹) .

- X-ray crystallography : Resolves 3D conformation, critical for understanding π-stacking interactions in the solid state .

Q. What preliminary biological screening methods are recommended for assessing its pharmacological potential?

- Methodological Answer :

- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates (e.g., ATPase activity assays) .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .

- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors, given structural similarity to bioactive thieno-pyrimidines .

Advanced Research Questions

Q. How can reaction conditions be tailored to mitigate low yields in Pd-catalyzed cross-coupling steps?

- Methodological Answer : Contradictory yield data (e.g., 23% vs. 85% in similar couplings ) suggest:

- Ligand screening : Bulky ligands (XPhos) enhance steric protection of Pd intermediates, reducing side reactions.

- Solvent effects : Polar aprotic solvents (DMF) improve solubility of arylboronic acids but may increase hydrolysis; additive optimization (e.g., K₂CO₃) stabilizes intermediates.

- Catalyst loading : Lower Pd concentrations (1–2 mol%) reduce cost without sacrificing efficiency .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites (e.g., bromothiophene’s C-Br bond reactivity) .

- Molecular docking : Simulate binding to targets (e.g., HIV-1 reverse transcriptase) using AutoDock Vina; prioritize modifications to the methylthio group for enhanced hydrophobic interactions .

- QSAR modeling : Correlate substituent effects (e.g., replacing Br with Cl) with bioactivity data from analogues .

Q. How can solubility challenges in biological assays be addressed without structural modification?

- Methodological Answer :

- Co-solvent systems : Use DMSO (≤10% v/v) for in vitro assays; adjust pH to enhance ionization of the pyrimidinone ring .

- Nanoparticle encapsulation : PEGylated liposomes improve aqueous dispersion while maintaining compound integrity .

- Crystallinity reduction : Amorphous solid dispersions (e.g., with PVP) enhance dissolution rates .

Data Contradiction and Mechanistic Analysis

Q. How to resolve discrepancies in reported biological activity across similar pyrimidinone derivatives?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values for analogues (e.g., 6-(4-aminophenyl) derivatives vs. bromothiophene variants) under standardized assay conditions.

- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding .

- Crystallographic validation : Co-crystallize the compound with its target to confirm binding mode vs. docking predictions .

Q. What mechanistic insights explain the regioselectivity of bromine substitution in thiophene derivatives?

- Methodological Answer :

- Electrophilic aromatic substitution (EAS) : Bromination at the 5-position of thiophene is favored due to electron-donating resonance effects from sulfur .

- Kinetic vs. thermodynamic control : Higher temperatures (80°C) favor para-substitution, while lower temperatures (0°C) may trap meta-intermediates .

- Isotopic labeling : Use ²H-NMR to track H/D exchange patterns during bromination .

Tables for Key Data Comparison

| Synthetic Method | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 23–85 | |

| Alkylation of Thiol Intermediate | KOH/EtOH, CH₃I | 60–95 |

| Biological Activity | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Kinase Inhibition | Fluorescence ATPase | 0.8–5.2 | |

| Cytotoxicity (MCF-7) | MTT | 12.4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.